molecular formula C26H27F3N4O2 B11511099 N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

Cat. No.: B11511099
M. Wt: 484.5 g/mol
InChI Key: WKKYEASVLDHIFC-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the adamantane moiety, a bulky and rigid structure, imparts unique properties to the compound, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as potassium carbonate, and organic solvents like chloroform . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting the activity of enzymes involved in disease pathways. For example, it may inhibit kinases or other signaling molecules, leading to the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-A]pyrimidine derivatives:

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H27F3N4O2

Molecular Weight

484.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H27F3N4O2/c1-35-19-4-2-18(3-5-19)20-9-22(26(27,28)29)33-23(31-20)10-21(32-33)24(34)30-14-25-11-15-6-16(12-25)8-17(7-15)13-25/h2-5,9-10,15-17H,6-8,11-14H2,1H3,(H,30,34)

InChI Key

WKKYEASVLDHIFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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